molecular formula C18H13N5O2S B4175326 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

Cat. No.: B4175326
M. Wt: 363.4 g/mol
InChI Key: NWDFSVAHOPDKOC-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide is a complex organic compound that features multiple functional groups, including a benzofuran, a cyanoethyl group, a thiazole, and a pyrazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the pyrazole carboxamide moiety. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential as a therapeutic agent.

    Industry: Utilizing its unique properties in materials science and chemical engineering applications.

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide: shares structural similarities with other benzofuran, thiazole, and pyrazole derivatives.

    Benzofuran derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

    Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial and antitumor activities.

    Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and antipyretic effects.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c19-6-3-8-23-11-13(17(24)21-18-20-7-9-26-18)16(22-23)15-10-12-4-1-2-5-14(12)25-15/h1-2,4-5,7,9-11H,3,8H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDFSVAHOPDKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C(=O)NC4=NC=CS4)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
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3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide

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